molecular formula C20H21N5O3 B276277 N-methyl-N'-{[2-(3-methylphenyl)-8-oxo-5,6,7,8-tetrahydro-4H-cyclopenta[d]pyrazolo[1,5-a]pyrimidin-4-yl]acetyl}urea

N-methyl-N'-{[2-(3-methylphenyl)-8-oxo-5,6,7,8-tetrahydro-4H-cyclopenta[d]pyrazolo[1,5-a]pyrimidin-4-yl]acetyl}urea

Cat. No. B276277
M. Wt: 379.4 g/mol
InChI Key: GXPJRRXWTIKZRI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-methyl-N'-{[2-(3-methylphenyl)-8-oxo-5,6,7,8-tetrahydro-4H-cyclopenta[d]pyrazolo[1,5-a]pyrimidin-4-yl]acetyl}urea, also known as MP-10, is a novel small molecule that has been developed for its potential therapeutic applications in various diseases. MP-10 has been synthesized using a multi-step process and has shown promising results in pre-clinical studies.

Mechanism of Action

The exact mechanism of action of N-methyl-N'-{[2-(3-methylphenyl)-8-oxo-5,6,7,8-tetrahydro-4H-cyclopenta[d]pyrazolo[1,5-a]pyrimidin-4-yl]acetyl}urea is not fully understood, but it is believed to exert its therapeutic effects by modulating various signaling pathways involved in the pathogenesis of diseases. N-methyl-N'-{[2-(3-methylphenyl)-8-oxo-5,6,7,8-tetrahydro-4H-cyclopenta[d]pyrazolo[1,5-a]pyrimidin-4-yl]acetyl}urea has been shown to inhibit the activity of various enzymes and proteins involved in tumor growth, inflammation, and neuronal damage.
Biochemical and Physiological Effects:
N-methyl-N'-{[2-(3-methylphenyl)-8-oxo-5,6,7,8-tetrahydro-4H-cyclopenta[d]pyrazolo[1,5-a]pyrimidin-4-yl]acetyl}urea has been shown to have various biochemical and physiological effects in pre-clinical studies. It has been shown to inhibit the activity of various enzymes and proteins involved in tumor growth, inflammation, and neuronal damage. N-methyl-N'-{[2-(3-methylphenyl)-8-oxo-5,6,7,8-tetrahydro-4H-cyclopenta[d]pyrazolo[1,5-a]pyrimidin-4-yl]acetyl}urea has also been shown to reduce oxidative stress and promote cell survival in various cell types.

Advantages and Limitations for Lab Experiments

One of the main advantages of N-methyl-N'-{[2-(3-methylphenyl)-8-oxo-5,6,7,8-tetrahydro-4H-cyclopenta[d]pyrazolo[1,5-a]pyrimidin-4-yl]acetyl}urea is its potential therapeutic applications in various diseases. N-methyl-N'-{[2-(3-methylphenyl)-8-oxo-5,6,7,8-tetrahydro-4H-cyclopenta[d]pyrazolo[1,5-a]pyrimidin-4-yl]acetyl}urea has shown promising results in pre-clinical studies and may have fewer side effects compared to other drugs currently used for the same indications. However, the limitations of N-methyl-N'-{[2-(3-methylphenyl)-8-oxo-5,6,7,8-tetrahydro-4H-cyclopenta[d]pyrazolo[1,5-a]pyrimidin-4-yl]acetyl}urea include its limited solubility and stability, which may affect its efficacy and bioavailability.

Future Directions

There are several future directions for the research and development of N-methyl-N'-{[2-(3-methylphenyl)-8-oxo-5,6,7,8-tetrahydro-4H-cyclopenta[d]pyrazolo[1,5-a]pyrimidin-4-yl]acetyl}urea. These include further optimization of its chemical structure to improve its solubility and stability, pre-clinical and clinical studies to evaluate its safety and efficacy in humans, and the identification of its molecular targets and mechanisms of action. N-methyl-N'-{[2-(3-methylphenyl)-8-oxo-5,6,7,8-tetrahydro-4H-cyclopenta[d]pyrazolo[1,5-a]pyrimidin-4-yl]acetyl}urea may also be used as a lead compound for the development of new drugs with improved therapeutic properties.

Synthesis Methods

The synthesis of N-methyl-N'-{[2-(3-methylphenyl)-8-oxo-5,6,7,8-tetrahydro-4H-cyclopenta[d]pyrazolo[1,5-a]pyrimidin-4-yl]acetyl}urea involves a multi-step process that includes the condensation of 3-methylphenylhydrazine with 2,4-dioxo-5,6,7,8-tetrahydrocyclopenta[d]pyrazine-1-carboxylic acid, followed by N-methylation and acylation with N-acetylisothiocyanate and 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride. The final product is obtained after purification and characterization using various analytical techniques.

Scientific Research Applications

N-methyl-N'-{[2-(3-methylphenyl)-8-oxo-5,6,7,8-tetrahydro-4H-cyclopenta[d]pyrazolo[1,5-a]pyrimidin-4-yl]acetyl}urea has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurodegenerative disorders. In pre-clinical studies, N-methyl-N'-{[2-(3-methylphenyl)-8-oxo-5,6,7,8-tetrahydro-4H-cyclopenta[d]pyrazolo[1,5-a]pyrimidin-4-yl]acetyl}urea has shown promising results in inhibiting tumor growth and metastasis, reducing inflammation, and protecting against neuronal damage.

properties

Molecular Formula

C20H21N5O3

Molecular Weight

379.4 g/mol

IUPAC Name

N-(methylcarbamoyl)-2-[11-(3-methylphenyl)-2-oxo-1,8,12-triazatricyclo[7.3.0.03,7]dodeca-3(7),9,11-trien-8-yl]acetamide

InChI

InChI=1S/C20H21N5O3/c1-12-5-3-6-13(9-12)15-10-18-24(11-17(26)22-20(28)21-2)16-8-4-7-14(16)19(27)25(18)23-15/h3,5-6,9-10H,4,7-8,11H2,1-2H3,(H2,21,22,26,28)

InChI Key

GXPJRRXWTIKZRI-UHFFFAOYSA-N

SMILES

CC1=CC=CC(=C1)C2=NN3C(=C2)N(C4=C(C3=O)CCC4)CC(=O)NC(=O)NC

Canonical SMILES

CC1=CC(=CC=C1)C2=NN3C(=C2)N(C4=C(C3=O)CCC4)CC(=O)NC(=O)NC

Origin of Product

United States

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